2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine
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Overview
Description
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine is an organic compound that features a pyridine ring substituted with a methoxy group linked to a 2,2-dimethyl-1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with pyridine derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol group, facilitating the nucleophilic substitution reaction with the pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The dioxolane moiety provides steric protection, while the pyridine ring can participate in π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
- Glyceraldehyde acetonide
Uniqueness
2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine is unique due to its combination of a pyridine ring and a dioxolane moiety. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
144366-04-1 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine |
InChI |
InChI=1S/C11H15NO3/c1-11(2)14-8-9(15-11)7-13-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
PAIGGJZZAKARDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=CC=N2)C |
Origin of Product |
United States |
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